molecular formula C18H16Cl2N2O2 B2556242 2-chloro-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide CAS No. 954668-92-9

2-chloro-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide

Cat. No. B2556242
CAS RN: 954668-92-9
M. Wt: 363.24
InChI Key: LHLMAPYEGSTRKB-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. CPOP is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in several studies.

Scientific Research Applications

Molecular Interactions and Binding Analysis

Studies have detailed the molecular interactions of related compounds with specific receptors, such as the CB1 cannabinoid receptor. For instance, Shim et al. (2002) investigated the antagonist interactions of a structurally related compound with the CB1 receptor, employing molecular orbital methods to analyze conformational behaviors and develop pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Synthesis and Evaluation of Derivatives

Several studies have synthesized derivatives of related chemical structures, evaluating their potential biological activities. For example, Limban et al. (2011) synthesized acylthioureas with antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus, indicating the potential for developing novel antimicrobial agents (Limban et al., 2011).

Pharmacological Applications

Research into the pharmacological applications of related structures has shown promise in the development of CNS active agents, with studies highlighting antidepressant and nootropic activities. Thomas et al. (2016) synthesized compounds demonstrating significant antidepressant and nootropic effects in preclinical evaluations (Thomas et al., 2016).

Metabolic and Excretion Studies

Investigations into the metabolic fate and excretion of structurally related compounds have provided insights into their pharmacokinetics. Yue et al. (2011) studied the absorption, distribution, metabolism, and excretion of GDC-0449, a compound with a similar chemical structure, in rats and dogs, revealing extensive metabolism and the identification of unique metabolic pathways (Yue et al., 2011).

Structural and Spectroscopic Analysis

Research has also focused on the structural and spectroscopic analysis of related compounds, providing a deeper understanding of their physicochemical properties. Studies such as those by Demir et al. (2016) have used X-ray diffraction and DFT calculations to analyze the structure of benzamide derivatives, contributing to the knowledge of their electronic properties and potential reactivity (Demir et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is the chitin synthesis pathway in insects . This compound belongs to the benzoylurea class of insecticides, which are known to inhibit the synthesis of chitin, a key component of the exoskeleton of insects .

Mode of Action

2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide interacts with its targets by inhibiting the process of chitin synthesis . This inhibition prevents the normal development of insect larvae, particularly during the molting process, leading to their death .

Biochemical Pathways

The compound 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide affects the biochemical pathway responsible for the synthesis of chitin in insects . By inhibiting this pathway, the compound disrupts the normal development and molting process of the insects, leading to their death .

Pharmacokinetics

It is known that the compound is poorly soluble in water but can dissolve in organic solvents such as acetone and n,n-dimethylformamide . This suggests that the compound may have good bioavailability when administered in an appropriate solvent.

Result of Action

The result of the action of 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is the death of the targeted insects. By inhibiting chitin synthesis, the compound prevents the normal development and molting of insect larvae, leading to their death . This makes the compound an effective insecticide against a variety of pests, including wheat midge, pine caterpillar, cabbage caterpillar, American white moth, and mosquitoes .

Action Environment

The action of 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is influenced by environmental factors. The compound is stable under normal conditions and is resistant to light and heat . It decomposes in the presence of strong acids or bases .

properties

IUPAC Name

2-chloro-N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c19-13-5-7-14(8-6-13)22-11-12(9-17(22)23)10-21-18(24)15-3-1-2-4-16(15)20/h1-8,12H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLMAPYEGSTRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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